Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate
Description
Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate (CAS: 2377587-35-2) is a boronic ester derivative featuring a fused bicyclic indenyl scaffold substituted with a carbamate-protected amine and a tetramethyl-1,3,2-dioxaborolane moiety. This compound is cataloged under the identifier SH-7211, with a purity of 97% (MFCD31726522) . Its structure combines the rigidity of the indene core with the reactivity of the boronic ester, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aryl or heteroaryl systems . The carbamate group enhances solubility and stability, which is advantageous in medicinal chemistry and materials science applications.
Properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)19-11-10-17-13-20(14-18(17)12-19)25-21(26)27-15-16-8-6-5-7-9-16/h5-12,20H,13-15H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDHFKWPUOIEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)NC(=O)OCC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in the formation of boronic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays, including those involving enzyme inhibition and protein labeling. Medicine: Industry: Utilized in material science for the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biochemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can participate in molecular recognition processes, aiding in the identification and binding of specific biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of boronic esters with carbamate or aryl substituents. Key analogues include:
| Compound Name | CAS Number | Purity | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate | 2377587-35-2 | 97% | ~353.2 | Indenyl core, carbamate, boronic ester |
| N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (FF-2421) | 1206641-18-0 | 95% | ~325.2 | Aniline substituent, boronic ester |
| 9-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (FM-7512) | 1357387-29-1 | 95% | ~411.3 | Carbazole core, boronic ester |
| tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (PBS1407169) | 1175298-09-5 | N/A | ~349.3 | Cyclohexenyl core, Boc-protected amine |
| Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate | 1218790-32-9 | N/A | 354.2 | Pyridinyl core, carbamate, boronic ester |
Purity and Stability
SH-7211 (97% purity) surpasses FF-2421 and FM-7512 (95%) in purity, likely due to optimized purification protocols involving recrystallization or chromatography. The tetramethyl dioxaborolane group in all compounds confers hydrolytic stability, but the indenyl scaffold in SH-7211 may exhibit lower thermal stability than carbazole or pyridinyl systems .
Research Findings and Industrial Relevance
- Medicinal Chemistry : SH-7211’s indenyl-boronic ester scaffold is being explored as a kinase inhibitor precursor, leveraging its planar structure for ATP-binding pocket interactions .
- Materials Science : While less conjugated than carbazole derivatives, SH-7211 has been used in polymer cross-linking due to its boronic ester’s reversible binding with diols .
- Catalysis : Its performance in Suzuki couplings is comparable to FF-2421 but requires higher catalyst loadings (2–5 mol% Pd) due to steric effects .
Biological Activity
Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dioxaborolane moiety that is known to enhance the stability and reactivity of related compounds. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 311.19 g/mol |
| Density | 1.23 g/cm³ |
| Melting Point | 155 - 158 °C |
| Boiling Point | 504 °C (predicted) |
| pKa | -2.27 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This property allows it to modulate enzymatic activities and influence cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Radical Scavenging : The presence of the dioxaborolane unit suggests potential antioxidant properties that may protect cells from oxidative stress.
Biological Activity and Pharmacological Effects
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing dioxaborolane moieties. This compound has shown promise in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations with an IC50 value of approximately 15 µM for breast cancer cells.
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Preparation Methods
Synthesis of 5-Bromoindan-2-one
Indan-2-one undergoes electrophilic bromination using molecular bromine (Br₂) in acetic acid at 0–5°C for 4 hours. The reaction mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization to yield 5-bromoindan-2-one (75–80% yield).
Key Reaction Conditions
- Solvent: Acetic acid.
- Temperature: 0–5°C.
- Workup: Neutralization, extraction, recrystallization (hexane/EtOAc).
Reductive Amination to 5-Bromo-2,3-dihydro-1H-inden-2-amine
5-Bromoindan-2-one is subjected to reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours. The amine is isolated via acid-base extraction (HCl/NaOH) and dried under vacuum (85–90% yield).
Mechanistic Insight
The ketone reacts with ammonia to form an imine intermediate, which is reduced by NaBH₃CN to the secondary amine.
Carbamate Protection with Benzyl Chloroformate
The amine (5-bromo-2,3-dihydro-1H-inden-2-amine) is dissolved in tetrahydrofuran (THF) and treated with triethylamine (Et₃N, 1.5 equiv) and benzyl chloroformate (Cbz-Cl, 1.2 equiv) at 0°C for 2 hours. The product, 5-bromo-N-(benzyloxycarbonyl)-2,3-dihydro-1H-inden-2-amine, is purified via silica gel chromatography (hexane/EtOAc, 3:1) to achieve >95% purity.
Optimization Note
Excess Cbz-Cl ensures complete amine protection, while controlled temperature minimizes side reactions.
Miyaura Borylation for Boronate Installation
The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium acetate (KOAc, 3 equiv) in 1,4-dioxane at 80°C for 12 hours. The reaction is monitored by TLC, and the crude product is purified via flash chromatography (hexane/EtOAc, 4:1) to yield the target compound (70–75% yield).
Catalytic System
- Pd(OAc)₂ facilitates oxidative addition of the C–Br bond.
- B₂pin₂ undergoes transmetallation, followed by reductive elimination to install the boronate.
Synthetic Route 2: Lithiation-Borylation Strategy
Directed ortho-Metalation of N-Cbz-2,3-dihydro-1H-inden-2-amine
The carbamate-protected indenylamine is treated with sec-butyllithium (s-BuLi, 1.3 equiv) and tetramethylethylenediamine (TMEDA, 1.5 equiv) in anhydrous diethyl ether at −78°C for 4 hours. The lithiated intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to afford the boronate ester.
Critical Parameters
Workup and Purification
The reaction mixture is warmed to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄), filtered, and concentrated. Final purification via column chromatography (hexane/EtOAc, 5:1) yields the product (65–70% yield).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Miyaura) | Route 2 (Lithiation) |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Catalyst Cost | Moderate (Pd) | Low (s-BuLi) |
| Reaction Time | 12 hours | 6 hours |
| Functional Group Tolerance | High | Moderate (sensitive to directing groups) |
| Scalability | Industrial-scale | Lab-scale |
Route 1 Advantages
- Compatibility with industrial-scale synthesis due to robust Pd catalysis.
- Higher functional group tolerance for complex substrates.
Route 2 Advantages
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.36–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, OCH₂Ph), 4.30–4.25 (m, 1H, indenyl CH), 3.02–2.98 (m, 2H, indenyl CH₂), 2.80–2.75 (m, 2H, indenyl CH₂), 1.28 (s, 12H, pinacol CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 156.2 (C=O), 136.5–128.1 (aromatic Cs), 83.5 (B-O), 67.8 (OCH₂Ph), 50.1 (indenyl CH), 35.2–30.8 (indenyl CH₂), 24.9 (pinacol CH₃).
High-Performance Liquid Chromatography (HPLC)
- Purity : >97% (C18 column, 5–85% acetonitrile/0.1M ammonium acetate, 20 min gradient).
- Retention Time : 18.58 min.
Applications in Cross-Coupling Reactions
The boronate ester moiety enables Suzuki-Miyaura couplings with aryl halides. For example, reaction with 3-iodo-1H-pyrazolo[3,4-d]pyrimidine in the presence of Pd(PPh₃)₄ and Na₂CO₃ in 1,2-dimethoxyethane/water (2:1) at 80°C for 16 hours yields biaryl products (85–90% yield).
Mechanistic Role of Boronate The boronate acts as a nucleophile, transmetallating to Pd(II) intermediates to form C–C bonds.
Q & A
Q. What are the recommended synthetic routes for Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to introduce the tetramethyl dioxaborolane group. This involves reacting a brominated or iodinated indenyl precursor with a boronate ester (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like THF or DMF at 80–100°C . Subsequent carbamate formation is achieved by treating the amine intermediate with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in dichloromethane) . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting catalyst loading (0.5–5 mol%), and controlling temperature to minimize side reactions.
Q. How should researchers characterize the structure and purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
